molecular formula C16H22OSe B14400445 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol CAS No. 87841-47-2

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol

Katalognummer: B14400445
CAS-Nummer: 87841-47-2
Molekulargewicht: 309.3 g/mol
InChI-Schlüssel: PLIOMQVQSZEZTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol is an organic compound characterized by its unique structure, which includes a phenylselanyl group attached to an octadienol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol typically involves the reaction of 2,6-dimethyl-2,6-octadien-1-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The compound can be reduced to remove the phenylselanyl group.

    Substitution: The phenylselanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Selenoxide derivatives.

    Reduction: 2,6-Dimethyl-2,6-octadien-1-ol.

    Substitution: Various substituted octadienol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing phenylselanyl groups.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the synthesis of complex organic molecules and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenylselanyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethyl-2,6-octadien-1-ol: Lacks the phenylselanyl group, making it less effective as an antioxidant.

    Geraniol: A similar alcohol with a different functional group, used in fragrances and flavorings.

    Nerol: An isomer of geraniol with similar applications but different chemical properties.

Uniqueness

2,6-Dimethyl-8-(phenylselanyl)octa-2,6-dien-1-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

87841-47-2

Molekularformel

C16H22OSe

Molekulargewicht

309.3 g/mol

IUPAC-Name

2,6-dimethyl-8-phenylselanylocta-2,6-dien-1-ol

InChI

InChI=1S/C16H22OSe/c1-14(7-6-8-15(2)13-17)11-12-18-16-9-4-3-5-10-16/h3-5,8-11,17H,6-7,12-13H2,1-2H3

InChI-Schlüssel

PLIOMQVQSZEZTE-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC[Se]C1=CC=CC=C1)CCC=C(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.